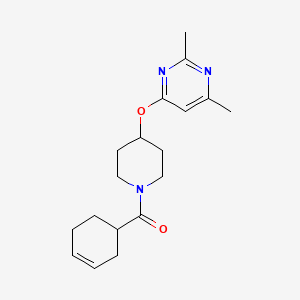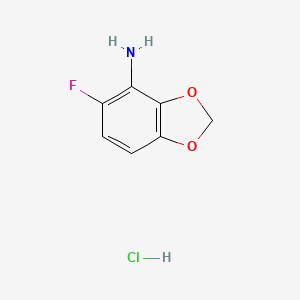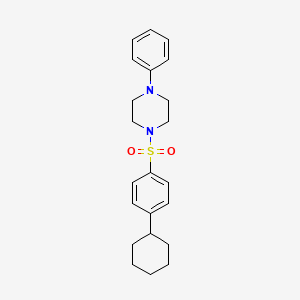
1-(4-Cyclohexylbenzenesulfonyl)-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-Cyclohexylbenzenesulfonyl)-4-phenylpiperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The compound has a phenyl group (a benzene ring) and a cyclohexylbenzenesulfonyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the piperazine ring, the phenyl group, and the 4-Cyclohexylbenzenesulfonyl group . The exact structure would depend on the specific locations of these groups on the piperazine ring.Chemical Reactions Analysis
As a piperazine derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of the compound would be influenced by the phenyl and 4-Cyclohexylbenzenesulfonyl groups attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the size and shape of the molecule, the presence of functional groups, and the overall charge distribution within the molecule would all influence its properties .Wissenschaftliche Forschungsanwendungen
Catalysis and Oxidation Studies : Research involving sulfonamide-substituted compounds, such as in the synthesis and stability analysis of iron phthalocyanine derivatives, has shown remarkable stability under oxidative conditions and potential use in the oxidation of olefins using H2O2 as the oxidant. Such compounds exhibit significant promise as oxidation catalysts, hinting at potential catalytic applications of structurally similar compounds like 1-(4-Cyclohexylbenzenesulfonyl)-4-phenylpiperazine (Umit Işci et al., 2014).
Pharmaceutical Research : Sulfonamide derivatives have been studied for their selective inhibition of cyclooxygenase-2 (COX-2), a crucial enzyme in inflammatory processes. Such studies lead to the development of potent and selective inhibitors for therapeutic applications, suggesting that similar structural analogs could be explored for pharmaceutical benefits (Hiromasa Hashimoto et al., 2002).
Anticancer Activity : The design and synthesis of benzenesulfonylguanidine derivatives modified by nitrogen-containing heterocycles have shown significant antiproliferative activity against various human cancer cell lines. This research avenue indicates the potential of sulfonamide and piperazine derivatives in developing new anticancer agents (Aneta Pogorzelska et al., 2017).
Antibacterial and Antifungal Studies : Synthesis and microbial studies of new pyridine derivatives, including compounds with sulfonamide groups, have been explored for their antibacterial and antifungal activities. These studies contribute to the search for new antimicrobial agents, suggesting potential applications in combating microbial resistance (N. Patel & S. N. Agravat, 2007).
Polymer and Materials Science : Research on the synthesis of 4-Aminobenzoylpiperazine and its application in fabricating composite nanofiltration membranes by interfacial polymerization indicates potential in materials science, especially in the development of filtration and separation technologies (Wang We, 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-cyclohexylphenyl)sulfonyl-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c25-27(26,22-13-11-20(12-14-22)19-7-3-1-4-8-19)24-17-15-23(16-18-24)21-9-5-2-6-10-21/h2,5-6,9-14,19H,1,3-4,7-8,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLRWLIXTQDEKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

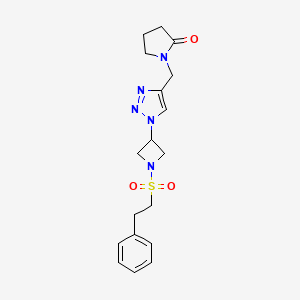
![6-Amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2709822.png)
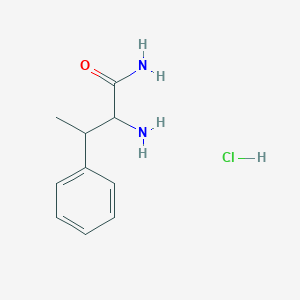
![2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2709825.png)
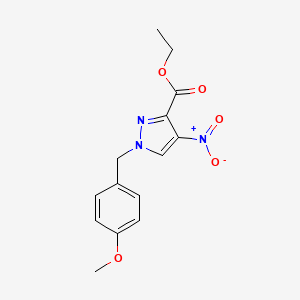
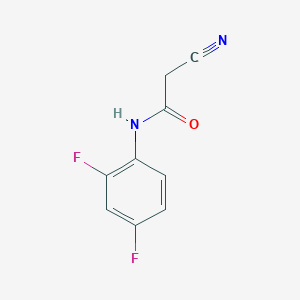
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)butyramide](/img/structure/B2709830.png)
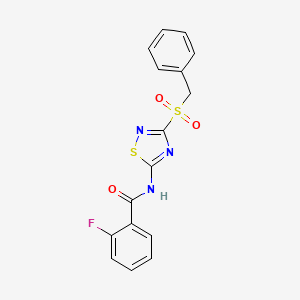
![1-(4-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2709832.png)
![2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)

![9-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2709835.png)
